This compound has gained attention in scientific research for its pharmacological activity, particularly as a selective antagonist of serotonin 5-HT2C/2B receptors [ [] ]. It has been instrumental in investigating the roles of these receptors in various physiological and behavioral processes, serving as a valuable tool in preclinical models of neurological and psychiatric disorders.
N-(2,5-dimethylphenyl)-N'-(5-methyl-2-pyridinyl)urea acts as a selective antagonist of the serotonin 5-HT2C/2B receptors [ [] ]. These receptors are G protein-coupled receptors involved in various physiological processes, including neurotransmission, mood regulation, appetite control, and smooth muscle contraction.
Investigating 5-HT2C/2B Receptor-Mediated Behaviors: SB 200646A has been used to investigate the contribution of 5-HT2C/2B receptors to various behavioral responses, including locomotion, anxiety, and feeding behavior in animal models [ [] ]. It has been particularly valuable in elucidating the role of these receptors in anxiety and obsessive-compulsive disorder [ [] ].
Studying Dopamine Release: Research suggests that 5-HT2 receptors can modulate dopamine release in the brain. SB 200646A has been utilized to investigate the involvement of 5-HT2C/2B receptors in this process, providing insights into the complex interplay between serotonin and dopamine systems [ [] ].
Analysing Pain Modulation: Studies have explored the role of 5-HT2C receptors in pain modulation pathways. SB 200646A has been employed to investigate the potential of these receptors as targets for developing novel analgesics [ [] ].
Exploring Drug Discrimination: The discriminative stimulus properties of drugs can be used to assess their subjective effects. SB 200646A has been used in drug discrimination studies to investigate the role of 5-HT2C/2B receptors in the subjective effects of other serotonergic drugs [ [] ].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2